Sydnone, 3-(3-pyridinyl)-
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Overview
Description
Sydnone, 3-(3-pyridinyl)-: is a heterocyclic compound belonging to the class of sydnones, which are mesoionic compounds. These compounds are characterized by their unique structure, which includes a 1,2,3-oxadiazole ring with a keto group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sydnone, 3-(3-pyridinyl)- typically involves the cyclodehydration of N-nitroso-N-phenylglycine with acetic anhydride. This method can be applied to various N-substituted amino acids to produce different sydnone derivatives . Another approach involves the use of mechanochemistry, specifically ball-milling techniques, to synthesize diaryl sydnones and iminosydnones. This method is efficient, time-saving, and reduces the use of organic solvents .
Industrial Production Methods: The use of ball-milling techniques is particularly promising for large-scale production due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Sydnone, 3-(3-pyridinyl)- undergoes various chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of dipolarophiles (such as alkynes or alkenes) to the sydnone ring, resulting in the formation of pyrazole derivatives.
Photochromic Reactions: Some sydnone derivatives exhibit photochromism, changing color upon exposure to UV light.
Common Reagents and Conditions:
1,3-Dipolar Cycloaddition: Common reagents include alkynes and alkenes, with conditions often requiring high temperatures and long reaction times.
Photochromic Reactions: UV irradiation (230–580 nm) is used to induce photochromism in certain sydnone derivatives.
Major Products:
Pyrazole Derivatives: These are the primary products of 1,3-dipolar cycloaddition reactions involving sydnone, 3-(3-pyridinyl)-.
Photochromic Compounds: Sydnone derivatives that exhibit photochromism can change color upon exposure to UV light.
Scientific Research Applications
Chemistry: Sydnone, 3-(3-pyridinyl)- is used in the synthesis of various heterocyclic compounds, particularly pyrazoles, which have numerous applications in pharmaceuticals and agrochemicals .
Biology and Medicine: Sydnone derivatives have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are also used in the development of new prodrugs .
Mechanism of Action
The mechanism of action of sydnone, 3-(3-pyridinyl)- primarily involves its ability to undergo 1,3-dipolar cycloaddition reactions. This reaction mechanism allows the compound to form stable pyrazole derivatives, which can interact with various biological targets. The molecular targets and pathways involved depend on the specific pyrazole derivative formed and its intended application .
Comparison with Similar Compounds
Sydnone Imine: This compound has an imino group (=NH) instead of a keto group (=O) and is found in stimulant drugs like feprosidnine and mesocarb.
Münchnone: Another mesoionic compound with a similar structure but different reactivity and applications.
Uniqueness: Sydnone, 3-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo photochromic reactions and form stable pyrazole derivatives through 1,3-dipolar cycloaddition sets it apart from other sydnone derivatives .
Properties
CAS No. |
5226-94-8 |
---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-pyridin-3-yloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C7H5N3O2/c11-7-5-10(9-12-7)6-2-1-3-8-4-6/h1-5H |
InChI Key |
HFOHTUVVUWUBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
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